Furan-2-yl-(2-sulfanylidene-[1,2,4]triazolo[1,5-a]pyridin-3-yl)methanone
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Overview
Description
Furan-2-yl-(2-sulfanylidene-[1,2,4]triazolo[1,5-a]pyridin-3-yl)methanone is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry. The presence of the furan ring and the triazolopyridine moiety in its structure makes it a compound of interest for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Furan-2-yl-(2-sulfanylidene-[1,2,4]triazolo[1,5-a]pyridin-3-yl)methanone can be achieved through a catalyst-free, additive-free, and eco-friendly method under microwave conditions. This tandem reaction involves the use of enaminonitriles and benzohydrazides, followed by a transamidation mechanism, nucleophilic addition with nitrile, and subsequent condensation to yield the target compound in a short reaction time . The methodology demonstrates a broad substrate scope and good functional group tolerance, resulting in the formation of products in good-to-excellent yields.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of green chemistry and microwave-assisted synthesis can be applied to scale up the production. The use of microwave irradiation in industrial settings can enhance reaction rates and yields, making the process more efficient and sustainable.
Chemical Reactions Analysis
Types of Reactions
Furan-2-yl-(2-sulfanylidene-[1,2,4]triazolo[1,5-a]pyridin-3-yl)methanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfanylidene group to a thiol group.
Substitution: Nucleophilic substitution reactions can occur at the furan ring or the triazolopyridine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the original compound.
Scientific Research Applications
Furan-2-yl-(2-sulfanylidene-[1,2,4]triazolo[1,5-a]pyridin-3-yl)methanone has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is utilized in material sciences for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Furan-2-yl-(2-sulfanylidene-[1,2,4]triazolo[1,5-a]pyridin-3-yl)methanone involves its interaction with specific molecular targets and pathways. The compound acts as an inhibitor for various enzymes, including JAK1, JAK2, and PHD-1 . By inhibiting these enzymes, the compound can modulate various biological processes, such as inflammation, cell proliferation, and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[1,5-a]pyridines: These compounds share a similar triazolopyridine core and exhibit comparable biological activities.
1,3,5-Triazine-2,4-diamines: These compounds contain a triazine ring and are known for their aromatic properties and biological activities.
Uniqueness
Furan-2-yl-(2-sulfanylidene-[1,2,4]triazolo[1,5-a]pyridin-3-yl)methanone is unique due to the presence of the furan ring and the sulfanylidene group, which contribute to its distinct chemical reactivity and biological activity. The combination of these functional groups enhances its potential as a versatile compound in various scientific research applications.
Properties
Molecular Formula |
C11H7N3O2S |
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Molecular Weight |
245.26 g/mol |
IUPAC Name |
furan-2-yl-(2-sulfanylidene-[1,2,4]triazolo[1,5-a]pyridin-3-yl)methanone |
InChI |
InChI=1S/C11H7N3O2S/c15-10(8-4-3-7-16-8)14-11(17)12-9-5-1-2-6-13(9)14/h1-7H |
InChI Key |
OAZYEFWJQUUASI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=S)N(N2C=C1)C(=O)C3=CC=CO3 |
Origin of Product |
United States |
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